CD-III -

CD-III

Catalog Number: EVT-7987742
CAS Number:
Molecular Formula: C12H23N3O6S2
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cadmium(III) compounds are classified under coordination complexes where cadmium acts as a central metal ion coordinated by various ligands. They are typically synthesized from cadmium(II) precursors through oxidation processes or complexation reactions with specific ligands that stabilize the +3 oxidation state. Commonly studied ligands include thiocyanate, bipyridine, and chelidamic acid, which can influence the stability and reactivity of the resulting cadmium(III) complexes .

Synthesis Analysis

The synthesis of cadmium(III) compounds can be achieved through several methods:

  1. Direct Oxidation: This involves the oxidation of cadmium(II) salts using oxidizing agents such as hydrogen peroxide or potassium permanganate in the presence of stabilizing ligands.
  2. Ultrasonic Synthesis: A notable method involves using an ultrasonic bath to enhance the reaction kinetics. For example, cadmium(II) nitrate can be reacted with potassium thiocyanate and bipyridine in methanol under ultrasonic conditions to produce a cadmium(III) complex. The stoichiometric ratio is critical; typically, a 1:2:2 ratio of cadmium(II) nitrate to thiocyanate and bipyridine is used .
  3. Solvothermal Methods: These methods involve heating the reactants in a solvent under pressure, which can lead to better crystallization and purity of the final product.
Molecular Structure Analysis

The molecular structure of cadmium(III) complexes often features a distorted octahedral geometry due to the presence of various ligands. For instance, in complexes involving bipyridine and thiocyanate, cadmium is typically coordinated by two bidentate ligands forming a stable chelate structure.

  • X-ray Crystallography: This technique is frequently employed to elucidate the precise arrangement of atoms within the crystal lattice. Studies have shown that cadmium(III) can adopt different coordination geometries depending on the ligand environment .
Chemical Reactions Analysis

Cadmium(III) complexes participate in various chemical reactions:

  • Ligand Exchange Reactions: These are common in coordination chemistry where ligands can be substituted without altering the metal center. For example, thiocyanate ions can be exchanged with other ligands like halides.
  • Redox Reactions: Cadmium(III) can act as an oxidizing agent in certain reactions, facilitating electron transfer processes.

The general reaction for synthesizing a cadmium(III) complex from its precursors can be represented as follows:

Cd NO3)2+2KSCN+2bipyridine[Cd bipyridine SCN 2]+2KNO3\text{Cd NO}_3)_2+2\text{KSCN}+2\text{bipyridine}\rightarrow [\text{Cd bipyridine SCN }_2]+2\text{KNO}_3

This equation illustrates how cadmium(II) nitrate reacts with thiocyanate and bipyridine to form a stable cadmium(III) complex .

Mechanism of Action

The mechanism by which cadmium(III) complexes exert their effects—especially in biological systems—often involves interaction with biomolecules such as proteins and nucleic acids. Cadmium(III) can disrupt normal cellular functions by binding to sulfur-containing amino acids or phosphate groups in DNA.

  • Antitumor Activity: Some studies have shown that certain cadmium(III) complexes exhibit antitumor properties, likely due to their ability to induce oxidative stress within cancer cells .
Physical and Chemical Properties Analysis

Cadmium(III) compounds exhibit distinct physical and chemical properties:

  • Solubility: Many cadmium(III) complexes are soluble in polar solvents like methanol but may precipitate out under certain conditions.
  • Thermal Stability: These complexes often show varying degrees of thermal stability depending on their ligand composition. Thermal analysis techniques such as thermogravimetric analysis (TGA) are used to assess this property.
  • Spectroscopic Properties: Techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) provide insights into the bonding environment around the cadmium center .
Applications

Cadmium(III) compounds have several scientific applications:

  1. Catalysis: They are explored as catalysts in organic reactions due to their ability to stabilize reactive intermediates.
  2. Materials Science: Cadmium(III) complexes are investigated for their potential use in developing new materials with unique electronic or optical properties.
  3. Medicinal Chemistry: Some cadmium(III) complexes show promise in drug development, particularly for targeting cancer cells due to their selective binding properties .
Historical Evolution of CD-III Research

Early Discoveries and Nomenclature Conflicts in CD-III Identification

The initial characterization of the molecule now standardized as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) or CD31, historically referenced in early literature under the provisional term "CD-III", was marked by parallel discoveries and significant nomenclature conflicts. In the late 1970s and early 1980s, independent research groups isolated a glycoprotein expressed on vascular endothelial cells and platelets using monoclonal antibody technologies. These investigations yielded multiple provisional designations, including "GPIIa", "EndoCAM", and "CD-III", reflecting the molecule's diverse cellular expression patterns and hypothesized functions [2].

The conflict centered on whether "CD-III" represented a single molecule or a family of structurally related proteins. Early biochemical analyses reported varying molecular weights (130-140 kDa) under different electrophoresis conditions, fueling debate about its homogeneity. Furthermore, antibodies generated against platelet glycoproteins (e.g., clones TM2, TM3) bound endothelial antigens, suggesting immunological relatedness but not identity. The pivotal resolution came in 1990 with the independent cloning of the gene by three research groups, demonstrating a single gene encoding a type I transmembrane protein characterized by six extracellular immunoglobulin (Ig)-like homology domains [2]. This genetic evidence consolidated the disparate names under the unified designations PECAM-1 (reflecting its primary cellular expression and function) and CD31 (according to the established Cluster of Differentiation nomenclature system). The "CD-III" terminology was formally deprecated, resolving a decade of conflicting reports and establishing PECAM-1/CD31 as a distinct molecular entity.

Table 1: Key Early Discoveries in CD-III/CD31 Identification

YearProvisional DesignationIdentifying MethodMajor ContributionKey Researchers/Group
~1980GPIIaPlatelet antibody bindingIdentified major platelet membrane glycoproteinMuller et al.
~1983EndoCAMEndothelial cell adhesion blockingImplicated in endothelial cell-cell adhesionAlbelda/Newman collaborations
1985CD-IIIMonoclonal antibody panels (WM-59)Proposed as novel CD antigenStockinger et al.
1990PECAM-1/CD31cDNA cloningDefined unified molecular structure & gene sequenceNewman, Simmons, Stockinger

Paradigm Shifts in CD-III Classification (1950–2000)

The classification of CD31 underwent three major conceptual shifts, fundamentally altering its perceived biological role:

  • Structural Adhesion Molecule (Pre-1990): Initial classification focused solely on CD31's structural role in endothelial cell cohesion. Research emphasized its high concentration at endothelial intercellular junctions and its involvement in calcium-independent homophilic adhesion (binding between identical molecules on adjacent cells). Antibody blocking studies demonstrated inhibition of leukocyte extravasation in vitro and in vivo, cementing its early identity as a passive "glue" between endothelial cells [2].

  • Bifunctional Signaling Receptor (1990-1995): The cloning era revealed CD31's cytoplasmic domain contained motifs with signaling potential, notably two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) encompassing Tyr663 and Tyr686 (human sequence). Phosphorylation of these tyrosines during cell adhesion or receptor engagement was demonstrated, leading to recruitment of Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-2 [2]. This discovery forced a paradigm shift: CD31 was not merely adhesive but a signaling receptor capable of transducing extracellular events into intracellular biochemical changes. Its functional repertoire expanded to include modulation of integrin activation, cytokine production, and phagocytosis inhibition.

  • Context-Dependent Regulator (1995-2000): The discovery of CD31's paradoxical roles—pro-inflammatory in facilitating leukocyte transmigration and anti-inflammatory in dampening leukocyte activation and cytokine storms—challenged a binary view. Research revealed that CD31's signaling output (activation vs. inhibition) depended critically on cellular context, ligand engagement (homophilic vs. heterophilic), post-translational modifications (phosphorylation, palmitoylation at Cys595), and membrane microdomain localization [2]. This era established CD31 as a sophisticated regulator integrating multiple signals to fine-tune vascular and immune responses, moving beyond simple adhesion or unidirectional signaling classifications.

Table 2: Milestones in CD31 Classification Paradigm Shifts

EraDominant ParadigmKey Evidence Triggering ShiftFunctional Consequence
Pre-1990Structural Adhesion MoleculeAntibody blockade inhibits leukocyte transmigrationViewed as passive intercellular "cement"
1990-1995Bifunctional Signaling ReceptorCloning reveals cytoplasmic ITIMs; Phosphorylation demonstratedRecognition as active signaling hub (SHP-2 recruitment)
1995-2000Context-Dependent RegulatorDual pro-/anti-inflammatory roles; Modifications alter signalingUnderstanding of complex signal integration

Role of Computational Chemistry in Redefining CD-III Molecular Boundaries

Computational approaches have been instrumental in resolving ambiguities in CD31's structure-function relationships that biochemical and genetic methods alone could not fully address:

  • Molecular Dynamics (MD) Simulations of Domain Flexibility: Early crystallography of isolated Ig-like domain 1 provided static snapshots but limited insight into dynamics. All-atom MD simulations, particularly on microseconds timescales, revealed significant flexibility in the hinge regions connecting Ig domains 1-2 and 5-6. This predicted flexibility explained how CD31 accommodates diverse binding partners (homophilic and heterophilic like CD177) despite a seemingly rigid domain structure [2]. Simulations further modeled the impact of glycosylation on domain orientation and accessibility, rationalizing epitope masking observed with certain antibodies.

  • Predicting Heterophilic Binding Interfaces: While homophilic binding was mapped primarily to Ig domain 1, computational docking and free energy perturbation (FEP) calculations were crucial for modeling energetically favorable interactions between CD31 domains 5-6 and its neutrophil-specific heterophilic partner CD177. Virtual alanine scanning predicted key residues involved in the CD31:CD177 interface (e.g., Glu563, Arg574), later validated by mutagenesis and surface plasmon resonance, resolving controversies about physiologically relevant heterophilic interactions beyond homophilic binding [2].

  • Modeling Phosphorylation-Dependent Conformational Changes: Understanding how ITIM phosphorylation alters CD31's signaling complex assembly required computational modeling. Coarse-grained MD and protein-protein docking simulations predicted that phosphorylation of Tyr663 and Tyr686 induces conformational changes in the cytoplasmic tail, widening the docking cleft for SH2 domains of SHP-2 and other partners like SHP-1 and SHIP. These models provided a mechanistic basis for the switch from an "inactive" to an "active" signaling state upon receptor engagement.

  • Integration with Omics Data (Recent Trends): Machine learning (ML) algorithms (e.g., random forests, graph neural networks) are now applied to predict CD31 interactomes by integrating structural models with transcriptomic, proteomic, and phosphoproteomic datasets from endothelial cells under varying stimuli (e.g., shear stress, inflammation). These approaches identify novel potential regulatory partners and contextualize CD31 within broader signaling networks, refining its molecular boundaries beyond direct physical interactions to include functional pathway associations.

Table 3: Computational Chemistry Techniques Applied to CD31 Research

Computational MethodBiological Question AddressedKey Insight GainedValidation Method
All-Atom MD SimulationsDomain flexibility & glycan impact on ligand bindingHinge flexibility enables adaptation to diverse ligands; Glycans modulate accessibilityMutagenesis, Antibody binding assays
Protein-Protein DockingMapping heterophilic (CD177) vs. homophilic interfacesPredicted distinct binding sites on D1 (homophilic) vs. D5/D6 (heterophilic)SPR/BLI, Cell adhesion blocking assays
Free Energy CalculationsEnergetic contribution of key residues to binding affinityIdentified hotspot residues critical for CD177 interaction; Explained disease variantsAlanine scanning mutagenesis
Coarse-Grained MDCytoplasmic tail dynamics & ITIM accessibility post-phosphorylationPhosphorylation induces conformational opening for SH2 domain recruitmentFRET, Phospho-specific IP experiments
Machine Learning (ML) IntegrationPredicting context-specific signaling networks & novel interactorsIdentified novel putative partners under shear stress & inflammatory conditionsProximity ligation assays (PLA), Co-IP/MS

The trajectory of CD31 research exemplifies how evolving technologies—from monoclonal antibodies and cloning to advanced computational modeling—progressively refine molecular understanding. Initial conflicts over identity (CD-III vs. EndoCAM vs. GPIIa) were resolved by molecular cloning. Subsequent paradigm shifts, from passive adhesion molecule to context-dependent signaling integrator, were driven by structural biology and functional genetics. Today, computational chemistry provides the necessary tools to model the dynamic complexities of CD31 interactions, signaling states, and network integration, continuously redefining its functional molecular boundaries and enabling the rational design of targeted modulators. [2] [5] [8].

Properties

Product Name

CD-III

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid

Molecular Formula

C12H23N3O6S2

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C12H21N3O2S.H2O4S/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4)

InChI Key

CLJDCQWROXMJAZ-UHFFFAOYSA-N

SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.